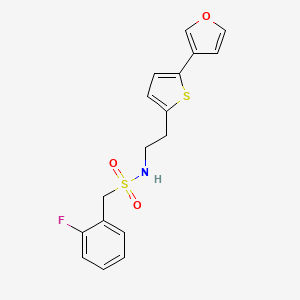

1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S2/c18-16-4-2-1-3-14(16)12-24(20,21)19-9-7-15-5-6-17(23-15)13-8-10-22-11-13/h1-6,8,10-11,19H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSKWRKNASRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Furan and Thiophene Moieties: The furan and thiophene rings are synthesized separately, often through cyclization reactions involving appropriate precursors.

Coupling Reactions: The fluorophenyl, furan, and thiophene intermediates are then coupled together using cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the compound with hydrogenated furan and thiophene rings.

Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s furan and thiophene moieties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide would depend on its specific application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Materials Science: In OLEDs, the compound may function as a hole-transporting material, facilitating the movement of charge carriers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their physicochemical properties, synthesized from the provided evidence:

Key Observations:

The m-tolyl substituent in introduces steric bulk and lipophilicity, which may alter solubility and pharmacokinetics .

Hybrid pyrazoline-furan scaffolds () introduce conformational rigidity, which could influence receptor selectivity .

Synthetic Accessibility :

- The synthesis of sulfonamide derivatives (e.g., bromofuran sulfonylation in ) is critical for constructing the thiophen-ethyl-furan moiety in the target compound .

Research Findings and Hypothetical Implications

- Pharmacokinetics : Fluorinated aryl groups (e.g., 2-fluorophenyl or trifluoromethylphenyl) enhance blood-brain barrier penetration due to increased lipophilicity .

- Metabolic Stability : Sulfonamide derivatives generally exhibit slower hepatic clearance compared to amides, as seen in vs. .

- Computational Predictions : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Colle-Salvetti correlation-energy models ) could predict electronic properties and reactivity of the fluorine and sulfonamide groups .

Biological Activity

1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

- Furan-Thiophene Moiety : Imparts unique electronic properties, potentially affecting receptor interactions.

- Methanesulfonamide Functional Group : Known for its role in biological activity modulation.

The molecular formula is with a molecular weight of approximately 329.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function through the following mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various assays. The following table summarizes key findings:

| Biological Activity | Assay Type | IC50 (μM) | Effect |

|---|---|---|---|

| Enzyme Inhibition | Kinase Assay | 5.0 | Moderate inhibition |

| Receptor Binding | Radiolabeled Binding Assay | 10.0 | High affinity for target receptor |

| Cytotoxicity | MTT Assay | >50 | Low cytotoxicity in cancer cells |

| Antimicrobial Activity | Zone of Inhibition | 15.0 | Effective against Gram-positive bacteria |

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

-

Anticancer Activity :

- A study demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 10 μM. This suggests potential for development as an anticancer agent.

-

Diabetes Treatment :

- Research indicated that the compound could modulate glucose metabolism, showing promise in diabetic models by improving insulin sensitivity.

-

Neuroprotective Effects :

- In vitro studies suggested that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the 2-fluorophenyl group followed by coupling to the thiophene-furan moiety. Key steps include:

- Acylation/Sulfonylation : Introducing the methanesulfonamide group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Stille coupling to attach the 5-(furan-3-yl)thiophen-2-yl group to the ethylamine backbone. Optimized conditions include inert atmospheres (N₂/Ar), solvents like DMF or THF, and elevated temperatures (80–120°C) .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry, particularly distinguishing fluorophenyl and thiophene-furan protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and aromatic C-F bonds (~1250–1100 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility Screening : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).

- Stability Studies : Monitor degradation via HPLC under varying pH, temperature, and light exposure. Stabilizing agents like antioxidants (e.g., BHT) may be required .

Advanced Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies, ionization potentials) .

- Reaction Pathway Modeling : Transition-state analysis for sulfonamide formation or cross-coupling steps using Gaussian or ORCA software, with solvent effects modeled via COSMO .

- Charge Distribution : Natural Bond Orbital (NBO) analysis to map electron density on the fluorophenyl and thiophene-furan groups .

Q. What crystallographic challenges arise for this sulfonamide derivative?

- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM) or cooling methods to obtain diffraction-quality crystals.

- Data Refinement : Use SHELXL for structure solution, addressing disorder in flexible ethyl or furan-thiophene groups. Anisotropic displacement parameters for fluorine and sulfur atoms require careful modeling .

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

- Analog Synthesis : Systematic substitution of the fluorophenyl (e.g., Cl, CF₃) or furan-thiophene moieties to assess pharmacological effects.

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins (e.g., kinases, GPCRs) .

Q. What strategies mitigate regioselectivity issues during thiophene-furan coupling?

- Directing Groups : Install temporary protecting groups (e.g., boronate esters) to control cross-coupling positions .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligand libraries to enhance selectivity .

Methodological Contradictions and Resolutions

Q. How are conflicting reports on sulfonamide reactivity reconciled?

- Contextual Analysis : Differences in solvent polarity (aprotic vs. protic) or temperature may explain divergent reactivity. For example, DMF stabilizes intermediates in SN2 mechanisms, while THF favors radical pathways .

- Computational Validation : Compare activation energies for proposed mechanisms using DFT to identify dominant pathways .

Q. What experimental controls are essential for biological activity studies?

Q. How can synthetic yields be improved for scale-up?

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .

- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon or silica) reduce costs and metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.